rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis
Description
rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis (hereafter referred to as Compound A) is a chiral piperidine derivative with a tert-butyl ester at the 2-position and a methylcarbamoyl group at the 5-position. Its stereochemistry is defined by the (2R,5R) configuration, and the cis designation indicates spatial proximity of these substituents. The compound is utilized in medicinal chemistry as a building block for synthesizing polyhydroxypiperidine alkaloids and other bioactive molecules . It is commercially available in milligram to gram quantities, with pricing reflecting its specialized synthesis and enantiomeric complexity .
Structurally, Compound A features a six-membered piperidine ring with two stereogenic centers. These features influence its physicochemical properties, such as solubility and reactivity, which are critical for its applications in drug discovery.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 5-(methylcarbamoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)9-6-5-8(7-14-9)10(15)13-4/h8-9,14H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
LSJRTQSZVVWHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CN1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Carbamoyl Group: The methylcarbamoyl group can be introduced via a reaction with methyl isocyanate or through the use of carbamoyl chloride derivatives.
tert-Butyl Ester Formation: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methylcarbamoyl group.
Reduction: Reduction reactions could target the carbonyl group in the carbamoyl moiety.
Substitution: Nucleophilic substitution reactions could occur at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, altering their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of Compound A, highlighting differences in substituents, stereochemistry, and molecular properties:
Key Differences and Implications
Substituent Effects: Compound A’s methylcarbamoyl group provides hydrogen-bonding capacity, enhancing interactions with biological targets compared to the hydroxyl group in or the amino group in . The trifluoroacetamido group in increases lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects.
Ethyl ester analogs (e.g., ) exhibit reduced steric hindrance compared to tert-butyl esters, influencing solubility and synthetic flexibility.
Synthetic Accessibility :
- Compound A’s synthesis likely involves enantioselective methods (e.g., chiral auxiliaries or catalysis), whereas ethyl ester derivatives (e.g., ) may employ simpler esterification routes .
- The tert-butyl group in and Compound A enhances stability during synthetic transformations but complicates deprotection steps .
Biological Activity
Rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis is a synthetic compound belonging to the piperidine class. Its specific stereochemistry is denoted by the (2R,5R) configuration, which is crucial for its biological activity. This compound has been investigated for its potential therapeutic applications, particularly in enzyme inhibition and receptor binding.
The biological activity of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate is primarily linked to its interactions with various biological targets, including neurotransmitter receptors and metabolic enzymes. Research indicates that this compound may exhibit analgesic and anti-inflammatory properties through these interactions.
Enzyme Inhibition and Receptor Binding
Studies have shown that the compound can inhibit specific enzymes and bind to receptors, which can lead to significant biological effects:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurochemical processes that are critical for pain modulation and inflammation control.
Case Studies
- Analgesic Activity : A study examining the analgesic properties of related compounds found that rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate exhibited significant pain relief in animal models. The compound's mechanism appeared to involve modulation of pain pathways through receptor interaction.
- Anti-inflammatory Effects : In vitro studies indicated that this compound could reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests a potential role in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
Understanding the biological activity of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate can be enhanced by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (2R,5R)-5-(aminomethyl)piperidine-1-carboxylate | Lacks methylcarbamoyl group | May exhibit different pharmacological properties |
| Tert-butyl (2S,5S)-5-(methylcarbamoyl)piperidine-2-carboxylate | Opposite stereochemistry | Potentially different biological activity due to stereochemistry |
| Tert-butyl (2R,5R)-5-(ethylcarbamoyl)piperidine-2-carboxylate | Ethyl group instead of methyl | Variations in solubility and biological activity |
The differences in structural features can lead to variations in biological activity, highlighting the importance of stereochemistry in drug design.
Research Findings
Recent studies have focused on optimizing the potency and pharmacokinetics of compounds similar to rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate. For example:
- Potency Optimization : Research has shown that modifications to the piperidine ring can enhance binding affinity to target receptors.
- Pharmacokinetic Profiles : Investigations into absorption, distribution, metabolism, and excretion (ADME) have provided insights into how structural modifications affect the bioavailability and efficacy of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
